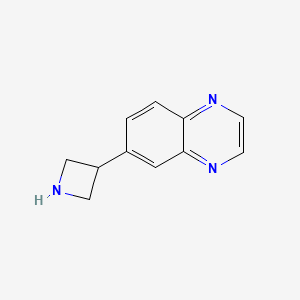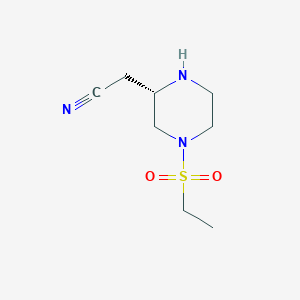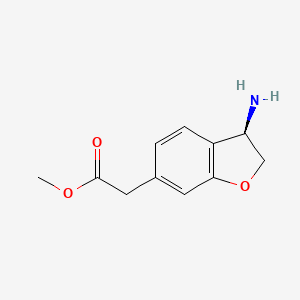
(R)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving o-quinone methides and sulfur ylides. This reaction is often catalyzed by a base and proceeds via a [4+1] cycloaddition mechanism.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. Common reagents for this step include amines and appropriate leaving groups.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a hydroxylamine or an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxylamine or amine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The benzofuran core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
2,4-Dibromo-3,6-dimethyl-phenylamine: Used in various chemical applications.
Uniqueness
®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of an amino group and an ester functionality makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-[(3R)-3-amino-2,3-dihydro-1-benzofuran-6-yl]acetate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)5-7-2-3-8-9(12)6-15-10(8)4-7/h2-4,9H,5-6,12H2,1H3/t9-/m0/s1 |
InChI Key |
CFLRAHUUIZUHOY-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)CC1=CC2=C(C=C1)[C@H](CO2)N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Amino-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13349812.png)
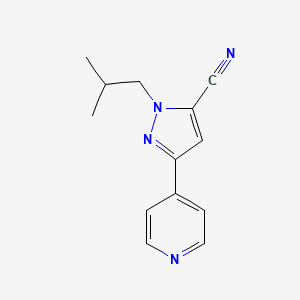
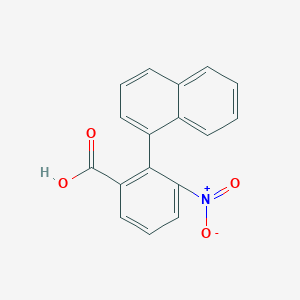
![2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349831.png)
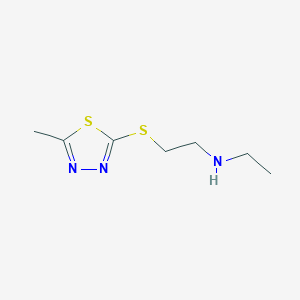
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
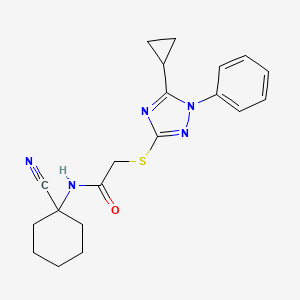
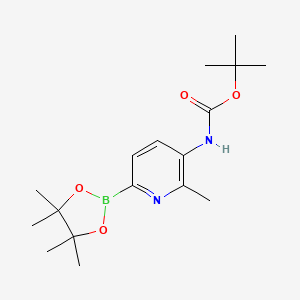
![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
